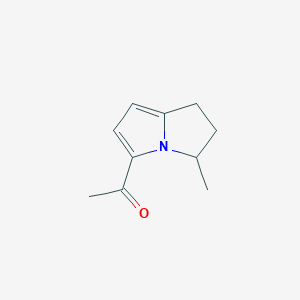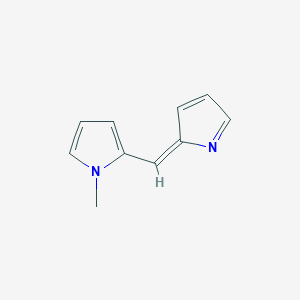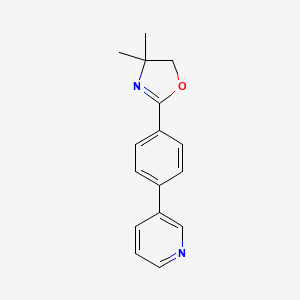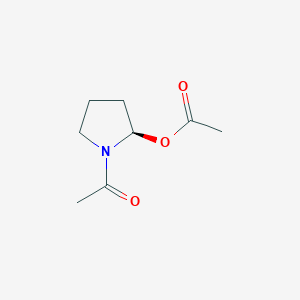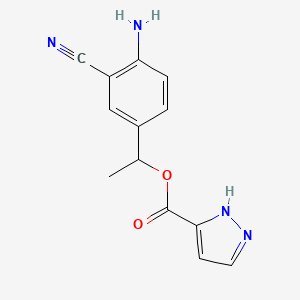
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Preparation Methods
The synthesis of 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Industrial production methods often employ one-pot multicomponent processes, which are efficient and cost-effective .
Chemical Reactions Analysis
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Using reagents like bromine or oxygen in DMSO to form pyrazoles.
Reduction: Typically involves hydrogenation reactions.
Substitution: Common reagents include aryl halides and bases like KOtBu or Cs2CO3.
Major products formed from these reactions include 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Scientific Research Applications
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of more complex heterocyclic systems.
Biology: Explored for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties are attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate include:
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial properties.
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-(4-amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H12N4O2/c1-8(19-13(18)12-4-5-16-17-12)9-2-3-11(15)10(6-9)7-14/h2-6,8H,15H2,1H3,(H,16,17) |
InChI Key |
QNQLWQNAVQFGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)C#N)OC(=O)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


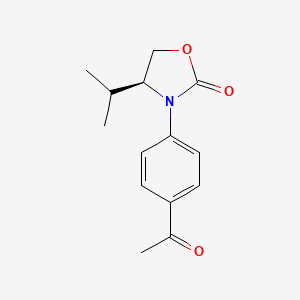
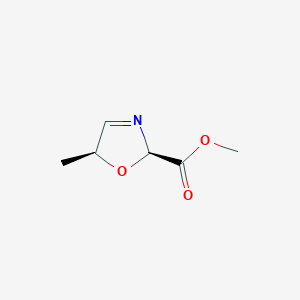
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)


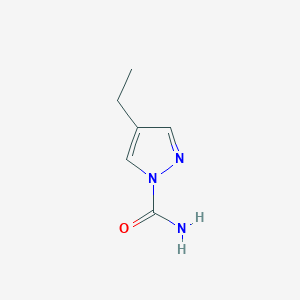
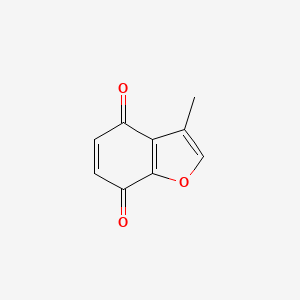
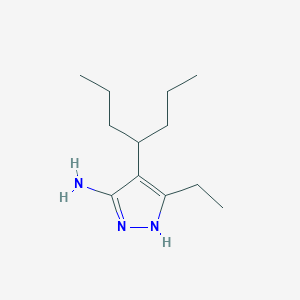
![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
